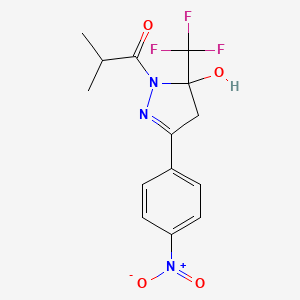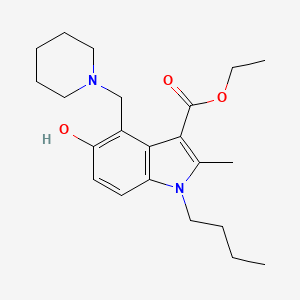
ethyl 1-butyl-5-hydroxy-2-methyl-4-(1-piperidinylmethyl)-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-butyl-5-hydroxy-2-methyl-4-(1-piperidinylmethyl)-1H-indole-3-carboxylate, also known as JWH-250, is a synthetic cannabinoid that was first synthesized in 1993 by John W. Huffman. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been found to have various biochemical and physiological effects.
Mechanism of Action
Ethyl 1-butyl-5-hydroxy-2-methyl-4-(1-piperidinylmethyl)-1H-indole-3-carboxylate acts as a potent agonist of the CB1 and CB2 receptors, which are primarily located in the brain and immune system respectively. It binds to these receptors and activates them, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
ethyl 1-butyl-5-hydroxy-2-methyl-4-(1-piperidinylmethyl)-1H-indole-3-carboxylate has been found to have various biochemical and physiological effects, including analgesia, anti-inflammatory effects, appetite stimulation, and sedation. It has also been found to have neuroprotective effects and may have potential therapeutic applications for various neurological disorders.
Advantages and Limitations for Lab Experiments
Ethyl 1-butyl-5-hydroxy-2-methyl-4-(1-piperidinylmethyl)-1H-indole-3-carboxylate has several advantages for use in lab experiments, including its high potency and selectivity for the CB1 and CB2 receptors. However, its use is limited by its potential for abuse and its legal status in many countries.
Future Directions
There are several potential future directions for research on ethyl 1-butyl-5-hydroxy-2-methyl-4-(1-piperidinylmethyl)-1H-indole-3-carboxylate, including its potential therapeutic applications for neurological disorders, its effects on the immune system, and its potential for abuse and addiction. Further research is needed to fully understand the biochemical and physiological effects of ethyl 1-butyl-5-hydroxy-2-methyl-4-(1-piperidinylmethyl)-1H-indole-3-carboxylate and its potential therapeutic applications.
Synthesis Methods
The synthesis of ethyl 1-butyl-5-hydroxy-2-methyl-4-(1-piperidinylmethyl)-1H-indole-3-carboxylate involves the reaction of 2-methyl-4-(1-piperidinylmethyl)-1H-indole-3-carboxylic acid with ethyl butyrate in the presence of a catalyst such as triethylamine. The resulting product is then hydrolyzed to obtain ethyl 1-butyl-5-hydroxy-2-methyl-4-(1-piperidinylmethyl)-1H-indole-3-carboxylate.
Scientific Research Applications
Ethyl 1-butyl-5-hydroxy-2-methyl-4-(1-piperidinylmethyl)-1H-indole-3-carboxylate has been used extensively in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been found to have a high affinity for the CB1 and CB2 receptors and has been used to investigate the role of these receptors in various physiological processes.
properties
IUPAC Name |
ethyl 1-butyl-5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-4-6-14-24-16(3)20(22(26)27-5-2)21-17(19(25)11-10-18(21)24)15-23-12-8-7-9-13-23/h10-11,25H,4-9,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXJRRBEWXZTBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C2=C1C=CC(=C2CN3CCCCC3)O)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-butyl-5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

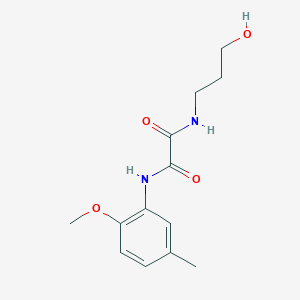
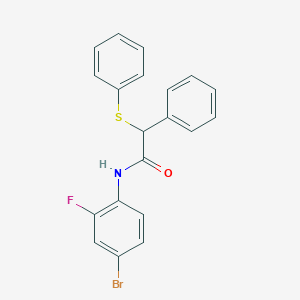
![2-[(1-adamantylcarbonyl)amino]benzoic acid](/img/structure/B5204159.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5204170.png)
![2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B5204174.png)

![N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]di(1-naphthamide)](/img/structure/B5204183.png)
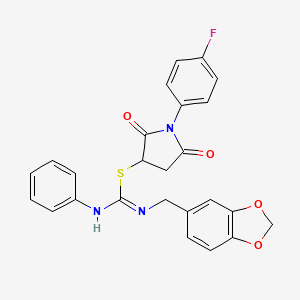
![N-methyl-N-[2-(4-morpholinyl)ethyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5204200.png)
![N-[2-(4-chlorophenyl)ethyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5204202.png)

![6-(dimethylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5204212.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-methyl-2-(4-morpholinyl)propyl]acetamide](/img/structure/B5204219.png)
